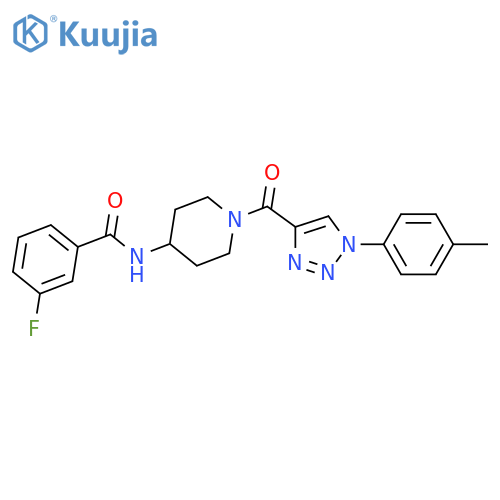Cas no 1251607-78-9 (3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamide)

3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamide
- 3-fluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
- 1251607-78-9
- F3406-7684
- AKOS024485399
- 3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide
- 3-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
-
- インチ: 1S/C22H22FN5O2/c1-15-5-7-19(8-6-15)28-14-20(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-3-2-4-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29)
- InChIKey: SZMXPMMRULSPKM-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCN(C(C2=CN(C3=CC=C(C)C=C3)N=N2)=O)CC1)(=O)C1=CC=CC(F)=C1
計算された属性
- せいみつぶんしりょう: 407.17575312g/mol
- どういたいしつりょう: 407.17575312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 604
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 80.1Ų
3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-7684-25mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 25mg |
$109.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-3mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-4mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-1mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-50mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 50mg |
$160.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-2mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-20μmol |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-40mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 40mg |
$140.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-2μmol |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F3406-7684-5mg |
3-fluoro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide |
1251607-78-9 | 5mg |
$69.0 | 2023-09-05 |
3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamide 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamideに関する追加情報
3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamide(CAS No. 1251607-78-9)の科学的特性と応用可能性
3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamideは、有機化学および医薬品研究分野において注目される複雑な構造を持つ化合物です。そのCAS番号1251607-78-9は、国際的な化学データベースで正確に識別される重要な識別子です。本化合物は、1,2,3-トリアゾールとベンズアミド骨格を有し、ピペリジン環を介して結合したユニークな構造が特徴です。
近年、創薬研究や精密医療の進展に伴い、標的型化合物の需要が高まっています。この化合物は、分子標的治療やバイオマーカー開発における潜在的な応用が期待されています。特に、フッ素置換基を含むことから、代謝安定性や膜透過性の向上が予測され、医薬品候補分子としての特性評価が進められています。
構造活性相関(SAR)研究において、3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamideの立体電子効果は重要な検討課題です。4-メチルフェニル基の存在により、疎水性相互作用が強化される可能性があり、タンパク質-リガンド結合の最適化に寄与すると考えられます。さらに、1,2,3-トリアゾール部位は、クリックケミストリー応用における分子構築ツールとしての役割も注目されています。
分析技術の観点では、HPLC-MSやNMR分光法を用いた純度評価が不可欠です。特に、フッ素原子の存在は19F-NMRによる構造解析を可能にし、分子動力学研究における貴重なデータを提供します。最近のAI支援創薬トレンドにおいて、このような複雑な分子の仮想スクリーニングが加速しており、in silicoモデリングとの相乗効果が期待されています。
安全性評価に関しては、in vitro毒性試験やADMEプロファイルの検証が進行中です。グリーンケミストリーの原則に基づく合成経路の最適化も重要な研究テーマであり、カタリティック反応や溶媒選択に関する最新の知見が応用されています。この化合物の結晶多形研究も、製剤化プロセスにおいて重要な意味を持ちます。
市場動向として、個別化医療やオーダーメイド治療への需要増加が、このような特異的構造を持つ化合物の価値を高めています。バイオテクノロジー企業と製薬会社のコラボレーションにより、新規作用機序を有する医薬品リード化合物としての開発が期待されます。また、学術研究機関におけるケミカルプローブとしての利用も増加傾向にあります。
今後の展望として、3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamideの構造最適化を通じた生物学的活性の向上が研究課題となります。コンピュテーショナルケミストリーと実験科学の統合アプローチにより、分子設計の精度向上が図られています。さらに、持続可能な開発目標(SDGs)に沿った環境調和型合成法の確立も重要なテーマです。
総括すると、CAS No. 1251607-78-9で特定される本化合物は、次世代治療薬開発の貴重な化学ツールとしての可能性を秘めています。学際的研究の進展とともに、その科学的価値と応用範囲がさらに拡大することが期待されます。
1251607-78-9 (3-fluoro-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}benzamide) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)



